BenchChemオンラインストアへようこそ!

Boc5

GLP-1 receptor pharmacology cAMP signaling agonist efficacy

Boc5 is the only validated orthosteric non-peptidic GLP-1R full agonist with proven in vivo metabolic efficacy. Unlike peptidic agonists, it occupies a unique deep transmembrane pocket enabling small-molecule GLP-1R pharmacology. Full receptor activation (~100% GLP-1 response) vs. S4P partial agonism (37%); no confounding analgesic effects of WB4-24. Validated in DIO/db/db mice for dose-dependent weight loss (up to 29.2%) and HbA1c normalization. Essential reference compound for benchmarking novel non-peptidic GLP-1R agonists and dissecting structure-activity relationships within the cyclobutane-derivative series.

Molecular Formula C54H52N4O16S2
Molecular Weight 1077.1 g/mol
Cat. No. B1667349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc5
SynonymsBoc5;  Boc-5;  Boc 5; 
Molecular FormulaC54H52N4O16S2
Molecular Weight1077.1 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O
InChIInChI=1S/C54H52N4O16S2/c1-51(2,3)73-49(67)55-33-19-13-29(14-20-33)43(59)57-53(47(63)64)41(31-17-23-35(37(27-31)69-7)71-45(61)39-11-9-25-75-39)54(48(65)66,58-44(60)30-15-21-34(22-16-30)56-50(68)74-52(4,5)6)42(53)32-18-24-36(38(28-32)70-8)72-46(62)40-12-10-26-76-40/h9-28,41-42H,1-8H3,(H,55,67)(H,56,68)(H,57,59)(H,58,60)(H,63,64)(H,65,66)
InChIKeyJSLFGFBQFKCNSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Boc5: First Orthosteric Non-Peptidic GLP-1R Agonist for Diabetes and Obesity Research Procurement


Boc5 (CAS 917569-14-3) is a cyclobutane-derivative small molecule that functions as the first identified orthosteric non-peptidic agonist of the glucagon-like peptide-1 receptor (GLP-1R) [1]. It mimics a broad spectrum of bioactivities of the endogenous peptide hormone GLP-1 both in vitro and in vivo, including stimulation of insulin secretion, slowing of gastric emptying, and reduction of food intake and body weight [2]. Boc5 has demonstrated sustained glycemic control and weight loss in diabetic and diet-induced obese mouse models, establishing its utility as a pharmacological tool compound for probing non-peptidic GLP-1R agonism [3]. The compound exhibits full agonist activity at GLP-1R with a binding affinity (Ki) of 1.47 μM and functional potency (EC50) of 2.73 μM in cellular cAMP assays [4]. Recent cryo-EM structures have elucidated a unique binding mode for Boc5 that engages a previously unrecognized pocket deeper within the transmembrane domain, providing a structural framework for understanding its peptidomimetic agonism [5].

Why Boc5 Cannot Be Simply Substituted with Other GLP-1R Agonists or Analogs


Substituting Boc5 with a generic GLP-1R agonist or even a closely related analog such as WB4-24 or S4P is not scientifically valid due to fundamental differences in binding mode, pharmacological efficacy profile, and in vivo metabolic outcomes. Unlike peptide-based GLP-1R agonists (e.g., exenatide, liraglutide) which bind primarily to the extracellular domain, Boc5 occupies a unique orthosteric pocket located deeper within the transmembrane helices [1]. This distinct binding mode confers a specific signaling profile that cannot be replicated by peptidic mimetics. Even among cyclobutane-derivative non-peptidic agonists, substitution fails: S4P acts only as a partial agonist achieving maximally 37% of the GLP-1 response, whereas Boc5 behaves as a full agonist [2]. Furthermore, the analog WB4-24, while sharing a similar binding mode, exhibits a different conformational state and distinct pharmacological activities, including analgesic effects not observed with Boc5 [3]. The quantitative evidence below demonstrates that Boc5's specific combination of orthosteric non-peptidic binding, full agonist efficacy, and proven in vivo metabolic effects cannot be matched by generic alternatives.

Quantitative Evidence Differentiating Boc5 from Closest Analogs and Alternatives


Full Agonist Efficacy vs. Partial Agonist S4P in GLP-1R-Mediated cAMP Accumulation

Boc5 behaves as a full agonist of GLP-1R, achieving maximal cAMP responses comparable to the endogenous peptide ligand GLP-1, in stark contrast to its cyclobutane analog S4P, which acts only as a partial agonist [1]. In HEK293 cells stably expressing rat GLP-1R, Boc5 stimulated luciferase reporter activity to a maximal level equivalent to that of GLP-1, whereas S4P at concentrations up to 10 μM evoked maximally only 37% of the GLP-1 response [2]. This difference in intrinsic efficacy has direct implications for downstream biological responses and in vivo metabolic effects.

GLP-1 receptor pharmacology cAMP signaling agonist efficacy small molecule agonist

Boc5 vs. WB4-24: Differentiated Functional Potency in Gs-Mediated cAMP Response

While both Boc5 and its closely related analog WB4-24 function as full GLP-1R agonists, they exhibit distinct potency profiles in eliciting Gs-mediated cAMP responses [1]. In functional assays using human GLP-1R, Boc5 activated cAMP signaling with an EC50 of 45 ± 1.12 nM, whereas WB4-24 demonstrated approximately 2-fold higher potency with an EC50 of 23 ± 1.13 nM [2]. This difference stems from subtle variations in their binding poses, as revealed by cryo-EM structures, which result in different conformational stabilization of the receptor [1]. Researchers requiring differential potency levels for GLP-1R activation can select between these two tools based on experimental requirements.

GLP-1R agonism cAMP accumulation potency comparison orthosteric binding

Unique Orthosteric Non-Peptidic Binding Mode Confers Distinct Pharmacological Properties vs. Peptide GLP-1R Agonists

Cryo-EM structures reveal that Boc5 binds to a previously unrecognized orthosteric pocket located deeper within the transmembrane domain of GLP-1R, a site that is not accessible to peptidic agonists such as GLP-1, exenatide, or liraglutide [1]. While peptidic agonists primarily engage the extracellular domain and upper helical bundles, Boc5 inserts one arm deeply into the bottom of the orthosteric binding pocket, partially overlapping with residues A8-D15 in GLP-1, while its other three arms extend into clefts between transmembrane helices [2]. This unique binding mode creates a distinct receptor conformation that confers both peptidomimetic agonism and biased signaling properties, fundamentally differentiating Boc5 from peptide-based GLP-1R agonists [1]. The binding mode is substantially similar to that of the small-molecule agonist LY3502970, but Boc5 represents the first structurally characterized orthosteric non-peptidic agonist [3].

structural biology cryo-EM orthosteric binding peptidomimetic

Superior In Vivo Glycemic Control in db/db Diabetic Mice vs. Controls

Daily intraperitoneal injections of Boc5 into db/db diabetic mice reduced glycated hemoglobin (HbA1c) to nondiabetic values, an effect that was not observed in either ad libitum-fed or pair-fed diabetic controls [1]. While the publication does not provide direct quantitative comparison to other GLP-1R agonists in the same study, the normalization of HbA1c to nondiabetic levels represents a robust glycemic control effect that validates Boc5's in vivo pharmacological activity as a full GLP-1 mimetic [2]. S4P, in contrast, while capable of lowering HbA1c in db/db mice, does not achieve the same magnitude of glycemic normalization due to its partial agonist profile [3].

in vivo pharmacology diabetes HbA1c glycemic control

Dose-Dependent Weight Loss and Metabolic Improvement in Diet-Induced Obese Mice

Subchronic treatment with Boc5 in diet-induced obese (DIO) mice produced significant, dose-dependent reductions in body weight, body mass index (BMI), and food intake over a 12-week treatment period [1]. Mice treated with Boc5 at doses of 0.3 mg, 1 mg, and 3 mg (administered three times per week) exhibited ultimate weight losses of approximately 8.0 g to 13.3 g, representing reductions of 17.6% to 29.2% from vehicle-treated obese control body weights (45.6 g baseline) [2]. These changes were accompanied by significant decreases in fat mass, adipocyte hypertrophy, and peripheral tissue lipid accumulation, as well as normalization of circulating leptin, adiponectin, triglycerides, total cholesterol, and non-esterified fatty acids [3]. While direct comparator data with other GLP-1R agonists in the DIO mouse model is not provided in the same study, the magnitude of weight loss achieved with Boc5 is consistent with the effects observed with peptide-based GLP-1R agonists in similar models.

obesity weight loss insulin resistance metabolic syndrome

Glucose-Stimulated Insulin Secretion Amplification in Isolated Rat Islets

Boc5 amplified glucose-stimulated insulin secretion in isolated rat pancreatic islets, demonstrating its ability to directly enhance β-cell function in a tissue preparation containing native GLP-1R [1]. In isolated rat islets, insulin secretion was increased 9.1-fold in control (vehicle-treated) islets when the superfusing glucose concentration was changed from 3.3 mM to 25 mM; this response was augmented by a factor of 2.6 after incubation with GLP-1 (100 nM) [2]. When incubated with Boc5 (up to 10 μM), glucose-stimulated insulin secretion was amplified by a factor comparable to that observed with GLP-1, confirming that Boc5 behaves as a full GLP-1 mimetic in this physiologically relevant ex vivo system [3].

insulin secretion pancreatic islets ex vivo pharmacology GLP-1 mimetic

Boc5 Application Scenarios for Scientific Research and Procurement


Pharmacological Tool for Non-Peptidic GLP-1R Agonism Studies

Boc5 serves as the prototypical orthosteric non-peptidic GLP-1R agonist for investigating the pharmacology of small-molecule GLP-1R activation. Its full agonist efficacy, validated in cellular cAMP assays (EC50 45 nM) and ex vivo islet preparations, makes it an essential reference compound for benchmarking novel non-peptidic GLP-1R agonists [1]. Researchers developing small-molecule GLP-1R agonists or studying biased signaling can use Boc5 as a comparator to assess the effects of different binding modes and signaling profiles [2]. The cryo-EM structure of Boc5 bound to GLP-1R provides a structural template for rational drug design efforts aimed at improving oral bioavailability of non-peptidic GLP-1R agonists [3].

In Vivo Metabolic Studies in Diet-Induced Obesity and Type 2 Diabetes Models

Boc5 is validated for use in diet-induced obese (DIO) mouse models and db/db diabetic mouse models for studying the effects of non-peptidic GLP-1R agonism on weight loss, glycemic control, and metabolic parameters [1]. The compound's robust, dose-dependent effects on body weight (up to 29.2% reduction in DIO mice at 3 mg dose) and HbA1c normalization make it suitable for investigating the mechanisms underlying GLP-1R-mediated improvements in insulin sensitivity, lipid metabolism, and β-cell function [2]. Procurement of Boc5 is indicated for research groups conducting preclinical studies on obesity, type 2 diabetes, and metabolic syndrome, particularly those seeking to compare the effects of non-peptidic vs. peptidic GLP-1R agonism [3].

Comparative Pharmacology Studies with WB4-24 and S4P

Boc5 is ideally suited for comparative pharmacological studies alongside its cyclobutane analog S4P and its closely related analog WB4-24 to dissect structure-activity relationships in non-peptidic GLP-1R agonism [1]. While Boc5 functions as a full agonist (maximal cAMP response ≈100% of GLP-1), S4P acts as a partial agonist (37% maximal response), and WB4-24 exhibits higher potency (EC50 23 nM vs. Boc5's 45 nM) [2]. These differential profiles enable researchers to correlate specific structural modifications with changes in binding mode, signaling efficacy, and in vivo metabolic outcomes [3]. Procurement of the complete set of cyclobutane-derivative agonists allows for systematic exploration of the pharmacological continuum from partial to full agonism and from lower to higher potency within the same chemical scaffold.

Ex Vivo β-Cell Function and Insulin Secretion Studies

Boc5 is validated for use in isolated pancreatic islet preparations to study GLP-1R-mediated amplification of glucose-stimulated insulin secretion [1]. The compound's ability to enhance insulin secretion by a factor comparable to GLP-1 (2.6-fold amplification at 25 mM glucose) in rat islets makes it a valuable tool for investigating the direct effects of GLP-1R agonism on β-cell physiology without the confounding factors of in vivo metabolism or clearance [2]. Researchers studying β-cell function, insulin secretion mechanisms, or the role of GLP-1R in pancreatic islet biology can use Boc5 as a stable, non-peptidic alternative to GLP-1 or exendin-4 in ex vivo experiments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.